molecular formula C28H24N2O6 B2874227 2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione CAS No. 374788-63-3

2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione

Cat. No.: B2874227
CAS No.: 374788-63-3
M. Wt: 484.508
InChI Key: VONVUORSEHSBIK-UHFFFAOYSA-N
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Description

2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione is a dimeric phthalimide derivative characterized by two isoindole-1,3-dione (phthalimide) moieties connected via a phenoxy-propoxy-propyl linker.

Properties

IUPAC Name

2-[3-[4-[3-(1,3-dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c31-25-21-7-1-2-8-22(21)26(32)29(25)15-5-17-35-19-11-13-20(14-12-19)36-18-6-16-30-27(33)23-9-3-4-10-24(23)28(30)34/h1-4,7-14H,5-6,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONVUORSEHSBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)OCCCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Key Structural Differences:

Dimeric vs. Monomeric Phthalimides: The target compound contains two phthalimide groups, unlike most analogs in –3 and 8, which are monomeric. Dimeric structures may enhance binding avidity in enzyme inhibition or receptor modulation .

Linker Diversity: The phenoxy-propoxy-propyl linker in the target compound contrasts with acryloyl (), hydroxyalkylamino (), or benzoisothiazol-piperidine () linkers. Ether-based linkers (as in the target) typically improve metabolic stability compared to ester or amine linkages .

Substituent Effects: Analogs with electron-withdrawing groups (e.g., chloro in Compound 4, ) or bulky aromatic systems (e.g., benzoisothiazol in ) show varied bioactivity profiles, suggesting that the target compound’s unsubstituted phenoxy groups may prioritize flexibility over target specificity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The target compound’s ether linkages and lack of ionizable groups (unlike ’s amino derivatives) may reduce water solubility, necessitating formulation optimization .
  • Bioavailability : highlights that propyl-linked phthalimides (e.g., 2-(3-benzoisothiazol-propyl) derivative) achieve significant in vivo activity, suggesting the target compound’s linker length is suitable for blood-brain barrier penetration .

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